molecular formula C6H9N3OS B13290139 5-[(Azetidin-3-yloxy)methyl]-1,2,3-thiadiazole

5-[(Azetidin-3-yloxy)methyl]-1,2,3-thiadiazole

Cat. No.: B13290139
M. Wt: 171.22 g/mol
InChI Key: IXQDSMJOIRYGJE-UHFFFAOYSA-N
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Description

5-[(Azetidin-3-yloxy)methyl]-1,2,3-thiadiazole is a heterocyclic compound that contains an azetidine ring, a thiadiazole ring, and an ether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Azetidin-3-yloxy)methyl]-1,2,3-thiadiazole typically involves the reaction of azetidine derivatives with thiadiazole precursors. One common method involves the nucleophilic substitution reaction between 3-azetidinol and a suitable thiadiazole derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-[(Azetidin-3-yloxy)methyl]-1,2,3-thiadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiadiazole or azetidine derivatives .

Scientific Research Applications

5-[(Azetidin-3-yloxy)methyl]-1,2,3-thiadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(Azetidin-3-yloxy)methyl]-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(Azetidin-3-yloxy)methyl]-1,2,3-thiadiazole is unique due to the presence of both azetidine and thiadiazole rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C6H9N3OS

Molecular Weight

171.22 g/mol

IUPAC Name

5-(azetidin-3-yloxymethyl)thiadiazole

InChI

InChI=1S/C6H9N3OS/c1-5(2-7-1)10-4-6-3-8-9-11-6/h3,5,7H,1-2,4H2

InChI Key

IXQDSMJOIRYGJE-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)OCC2=CN=NS2

Origin of Product

United States

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